Product packaging for 1-Ethynyl-2-propoxybenzene(Cat. No.:CAS No. 1565713-18-9)

1-Ethynyl-2-propoxybenzene

Cat. No.: B2671882
CAS No.: 1565713-18-9
M. Wt: 160.216
InChI Key: HPMSIHODUFUPMS-UHFFFAOYSA-N
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Description

Contextualization of Substituted Ethynylarenes in Modern Synthesis and Materials Science

Substituted ethynylarenes, which are aromatic rings bearing at least one acetylene (B1199291) (ethynyl) substituent, are fundamental building blocks in contemporary organic synthesis. Their utility stems from the high reactivity of the carbon-carbon triple bond, which can participate in a wide array of chemical transformations. wou.edu This reactivity allows for the construction of complex molecular architectures from relatively simple precursors.

One of the most powerful methods for synthesizing ethynylarenes is the Sonogashira cross-coupling reaction. wikipedia.org This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst. wikipedia.orgscielo.org.za The mild reaction conditions of the Sonogashira coupling, including the possibility of running it at room temperature and in aqueous media, have made it a cornerstone in the synthesis of pharmaceuticals, natural products, and organic materials. wikipedia.org For instance, it is a key step in the industrial synthesis of the antifungal agent Terbinafine. scielo.org.za Modern advancements have even led to the development of copper-free Sonogashira protocols to prevent the undesired side reaction of alkyne homocoupling. rsc.orgcapes.gov.br

In the realm of materials science, the rigid, linear structure of the ethynyl (B1212043) group is highly valued. The incorporation of ethynylarene units into polymers and other macromolecules can impart desirable electronic, optical, and physical properties. dechema.de Chemistry plays a pivotal role in driving innovation in materials science by enabling the design and synthesis of molecules with specific functionalities. dechema.deresearchgate.net These molecules are the basis for advanced materials used in a vast range of applications, from electronics and data storage to aerospace and infrastructure. ceramics.orgfuturumcareers.com The ability to precisely control the structure of ethynylarene precursors at the molecular level allows scientists to fine-tune the properties of the resulting materials for specific, high-tech applications. futurumcareers.com

Significance of Alkoxyarylacetylenes in Chemical Research

Alkoxyarylacetylenes, the specific subclass to which 1-Ethynyl-2-propoxybenzene belongs, possess a unique combination of electronic features that make them particularly valuable in chemical research. The alkoxy group (-OR) is an electron-donating group, which can influence the reactivity of both the aromatic ring and the adjacent acetylene moiety. This electronic modulation is crucial in directing the outcomes of various chemical reactions.

A primary area of application for alkoxyarylacetylenes is in cycloaddition reactions. thieme-connect.dethieme-connect.com A cycloaddition is a concerted reaction in which two or more unsaturated molecules combine to form a cyclic adduct, creating new sigma (σ) bonds at the expense of pi (π) bonds. libretexts.org The electron-rich nature of the alkyne in alkoxyarylacetylenes makes them excellent partners in these reactions. For example, they are frequently used in [3+2] and other higher-order cycloaddition reactions to construct five-membered or larger heterocyclic rings, which are common motifs in biologically active compounds. researchgate.netuchicago.edu These reactions provide a direct and efficient route to complex molecular scaffolds that would be difficult to assemble using other methods. researchgate.net The ability to form intricate ring systems, such as those found in fused piperidinones and piperazinones, under mild, metal-free conditions highlights the synthetic power of this approach. researchgate.net

Overview of Research Trajectories for this compound and Related Structures

Research involving this compound and its structural relatives is primarily focused on leveraging its unique structure for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The specific ortho arrangement of the ethynyl and propoxy groups can be exploited to direct intramolecular reactions or to create specific steric and electronic environments in a target molecule.

Current research trajectories often involve using these compounds as key intermediates. For example, the ethynyl group can be readily transformed into other functional groups or used as a handle for coupling reactions. Structure-activity relationship (SAR) studies on related scaffolds, such as 1,2,3-triazole-bearing compounds, demonstrate the importance of substituents on the phenyl ring for biological activity. nih.gov In these studies, modifications to alkoxy groups (e.g., changing a propoxy to a methoxy (B1213986) group) and the introduction of other substituents are performed to optimize a compound's potency and selectivity as an inhibitor of a biological target like the NLRP3 inflammasome. nih.gov

Furthermore, related ethynylarene structures are used in the synthesis of complex heterocyclic systems like benzofurans, indoles, and azulene (B44059) derivatives through cyclization reactions. thieme-connect.dethieme-connect.comresearchgate.net The development of new synthetic methods, such as cascade reactions, allows for the construction of multi-substituted aromatic skeletons from simple ethynylarenes in a single step. acs.org The research on this compound and its analogs is therefore part of a broader effort to expand the toolbox of synthetic chemistry, enabling the creation of functional molecules for a wide range of scientific and technological fields.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O B2671882 1-Ethynyl-2-propoxybenzene CAS No. 1565713-18-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethynyl-2-propoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-3-9-12-11-8-6-5-7-10(11)4-2/h2,5-8H,3,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPMSIHODUFUPMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Ethynyl 2 Propoxybenzene and Analogues

Strategies for the Construction of Aryl Alkyne Frameworks

The creation of the C(sp²)-C(sp) bond between the benzene (B151609) ring and the ethynyl (B1212043) group is the key transformation in the synthesis of 1-ethynyl-2-propoxybenzene. Palladium-catalyzed reactions have become the cornerstone of this process due to their efficiency and functional group tolerance.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling)

The Sonogashira coupling is a powerful and widely used method for the synthesis of aryl alkynes. wikipedia.org This reaction involves the coupling of an aryl halide with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base, typically an amine. wikipedia.orgorganic-chemistry.org The reaction can often be carried out under mild conditions, which is advantageous for complex molecule synthesis. wikipedia.org

The general scheme for the Sonogashira coupling to produce a this compound analogue is as follows:

General Sonogashira Reaction SchemeFigure 1: General scheme of the Sonogashira coupling reaction for the synthesis of this compound analogues.

The success of the Sonogashira coupling, particularly for electron-rich aryl halides like 2-propoxy-substituted benzenes, is highly dependent on the careful optimization of the catalytic system and reaction conditions. Key parameters include the choice of palladium catalyst, ligands, copper co-catalyst, base, and solvent.

Catalytic Systems: The most common palladium sources are Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. libretexts.org For electron-rich aryl bromides, which are generally less reactive than aryl iodides, the choice of ligand is crucial. wordpress.com Electron-rich and bulky phosphine (B1218219) ligands can enhance the rate of the oxidative addition step, which is often the rate-limiting step for these substrates. libretexts.orgresearchgate.net

Reaction Conditions: The selection of base and solvent also plays a critical role. Amine bases such as triethylamine (B128534) (TEA) or diisopropylamine (B44863) (DIPA) are frequently used, often serving as both the base and the solvent. organic-chemistry.org The reaction temperature is another important factor; while many Sonogashira couplings proceed at room temperature, less reactive aryl bromides may require elevated temperatures to achieve a reasonable reaction rate. researchgate.net

Below is a table summarizing the optimization of various parameters for Sonogashira coupling reactions involving electron-rich aryl halides.

ParameterVariationEffect on Reaction
Palladium CatalystPd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂Catalyst choice impacts efficiency and reaction rate.
LigandPPh₃, P(t-Bu)₃, XPhosBulky and electron-rich ligands are often better for electron-rich aryl halides. researchgate.net
Copper Co-catalystCuITypically used, but copper-free systems exist to avoid homocoupling. nih.gov
BaseTEA, DIPA, K₂CO₃, Cs₂CO₃Amine bases are common; inorganic bases can also be effective. organic-chemistry.orgnih.gov
SolventTHF, DMF, Toluene (B28343), AminesSolvent choice affects solubility and reaction kinetics. nih.gov
TemperatureRoom Temperature to RefluxHigher temperatures may be needed for less reactive halides. researchgate.net

The reactivity of the halogenated precursor in Sonogashira coupling follows the general trend: I > Br > Cl. libretexts.org For the synthesis of this compound, 2-iodopropoxybenzene would be the most reactive precursor, allowing for milder reaction conditions. However, 2-bromopropoxybenzene is often more readily available and cost-effective, though it may require more forcing conditions to achieve high yields. The use of 2-chloropropoxybenzene would be the most challenging due to the strength of the C-Cl bond, often requiring specialized catalyst systems.

Electron-donating groups, such as the ortho-propoxy group, can decrease the reactivity of the aryl halide towards oxidative addition to the palladium(0) center. wordpress.com This can sometimes lead to lower yields or the need for more active catalysts and higher reaction temperatures. A significant limitation of the Sonogashira reaction can be the formation of homocoupled alkyne byproducts (Glaser coupling), especially in the presence of oxygen. libretexts.org

The following table illustrates the general reactivity and typical conditions for different halogenated precursors in Sonogashira couplings.

Halogenated PrecursorGeneral ReactivityTypical Reaction Conditions
2-IodopropoxybenzeneHighRoom temperature, standard Pd/Cu catalysts.
2-BromopropoxybenzeneModerateElevated temperatures, potentially more active ligands. researchgate.net
2-ChloropropoxybenzeneLowHigh temperatures, specialized and highly active catalyst systems. nih.gov

Synthesis from Aryl Halides and Alkynes (e.g., Trimethylsilylacetylene)

A common and practical approach to introduce a terminal alkyne is to use a protected alkyne, such as trimethylsilylacetylene (B32187) (TMSA). nih.gov This reagent is a liquid and is easier to handle than gaseous acetylene (B1199291). The Sonogashira coupling is performed with the aryl halide and TMSA, followed by a deprotection step to reveal the terminal alkyne.

The removal of the trimethylsilyl (B98337) (TMS) group is typically achieved under mild basic or fluoride-mediated conditions. Common reagents for this transformation include potassium carbonate in methanol (B129727), or a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). nih.gov The choice of desilylation agent can be tailored to be compatible with other functional groups present in the molecule.

The table below outlines common desilylation protocols for trimethylsilyl-protected alkynes.

ReagentSolventTypical Conditions
K₂CO₃MethanolRoom temperature
TBAFTHFRoom temperature
NaOH or KOHMethanol/WaterRoom temperature

Alternative Synthetic Pathways

While the Sonogashira coupling is the most prevalent method, other synthetic strategies can be employed to construct aryl alkynes like this compound.

Castro-Stephens Coupling: This reaction involves the coupling of a copper(I) acetylide with an aryl halide, typically in a solvent like pyridine. alfa-chemistry.comdrugfuture.com It is a precursor to the Sonogashira reaction but generally requires stoichiometric amounts of the copper acetylide and often harsher conditions. wikipedia.org

Corey-Fuchs Reaction: This two-step method provides a route to terminal alkynes from aldehydes. wikipedia.orgnih.gov For the synthesis of this compound, the starting material would be 2-propoxybenzaldehyde (B1295663). The aldehyde is first converted to a 1,1-dibromoalkene, which is then treated with a strong base (like n-butyllithium) to form the terminal alkyne. alfa-chemistry.comorganic-chemistry.org

The general scheme for the Corey-Fuchs reaction is as follows:

Corey-Fuchs Reaction SchemeFigure 2: General scheme of the Corey-Fuchs reaction starting from an aldehyde.
Exploration of Other Acetylene-Forming Reactions

Beyond the widely used Sonogashira coupling, several other reactions are pivotal for the formation of the ethynyl group on an aromatic ring, which are applicable to the synthesis of this compound. These methods typically start from a functionalized propoxybenzene (B152792), such as an aldehyde.

Corey-Fuchs Reaction: This two-step method provides a reliable route for converting an aldehyde into a terminal alkyne. organic-chemistry.orgjk-sci.com The process begins with the transformation of an aldehyde, such as 2-propoxybenzaldehyde, into a 1,1-dibromoalkene using a phosphine-dibromomethylene ylide, generated from triphenylphosphine (B44618) and carbon tetrabromide. wikipedia.orgalfa-chemistry.com Subsequent treatment of the dibromoalkene with a strong base, like n-butyllithium, results in elimination and metal-halogen exchange to yield the terminal alkyne. organic-chemistry.orgjk-sci.com An advantage of this method is the potential to isolate a 1-bromoalkyne intermediate, which can be used for further synthetic transformations. jk-sci.comwikipedia.org

Seyferth-Gilbert Homologation: This reaction offers a direct conversion of an aldehyde or ketone to an alkyne with one additional carbon atom. wikipedia.org The key reagent is dimethyl (diazomethyl)phosphonate (the Seyferth-Gilbert reagent). wikipedia.org When 2-propoxybenzaldehyde reacts with this reagent in the presence of a strong base like potassium tert-butoxide, it forms the corresponding terminal alkyne, this compound. wikipedia.org A popular modification, the Ohira-Bestmann modification, uses dimethyl 1-diazo-2-oxopropylphosphonate, which allows the reaction to proceed under milder basic conditions (e.g., potassium carbonate), making it suitable for base-sensitive substrates. wikipedia.orgrloginconsulting.com

A notable advancement combines the Seyferth-Gilbert homologation with a copper-free Sonogashira coupling in a one-pot tandem reaction. This allows for the conversion of an aldehyde and an aryl halide directly into a disubstituted alkyne, bypassing the need to isolate the terminal alkyne intermediate. researchgate.netorganic-chemistry.orgnih.gov

Dehydrohalogenation of Dihalogenated Precursors: A more classical approach involves the double dehydrohalogenation of a suitable dihaloalkane or the dehydrohalogenation of a vinyl halide. For instance, 2-propoxystyrene could be halogenated to form a vicinal dihalide, which upon treatment with a strong base like sodium amide would eliminate twice to form the alkyne. Similarly, a vinyl halide derived from 2-propoxybenzene could undergo elimination to yield the target compound. vanderbilt.edu

Below is a comparative table of these acetylene-forming reactions.

ReactionStarting Material for this compound SynthesisKey ReagentsGeneral Characteristics
Corey-Fuchs Reaction2-Propoxybenzaldehyde1. CBr₄, PPh₃ 2. n-BuLiTwo-step process; reliable for converting aldehydes to terminal alkynes. organic-chemistry.orgwikipedia.org
Seyferth-Gilbert Homologation2-PropoxybenzaldehydeDimethyl (diazomethyl)phosphonate, KOtBuOne-carbon homologation of aldehydes/ketones to alkynes. wikipedia.org
Ohira-Bestmann Modification2-PropoxybenzaldehydeDimethyl 1-diazo-2-oxopropylphosphonate, K₂CO₃Milder conditions than standard Seyferth-Gilbert, suitable for sensitive substrates. wikipedia.orgrloginconsulting.com
Dehydrohalogenatione.g., 1-(1,2-dibromoethyl)-2-propoxybenzeneStrong base (e.g., NaNH₂)Classical elimination reaction. vanderbilt.edu

Regioselective Synthesis of this compound Isomers

The synthesis of specific isomers of ethynyl-propoxybenzene, such as 1-ethynyl-3-propoxybenzene (B1459400) or 1-ethynyl-4-propoxybenzene, requires careful control of the starting materials and reaction conditions. The primary strategy for achieving regioselectivity is to begin with a propoxybenzene precursor where the halogen or other functional group is already in the desired position.

The Sonogashira cross-coupling reaction is exceptionally well-suited for this purpose. wikipedia.orgresearchgate.net By selecting the appropriate isomer of a halopropoxybenzene (e.g., 1-bromo-2-propoxybenzene, 1-bromo-3-propoxybenzene, or 1-bromo-4-propoxybenzene), one can direct the ethynyl group to the corresponding position on the aromatic ring. The reaction couples the aryl halide with a terminal alkyne, often using a protected acetylene source like trimethylsilylacetylene (TMSA), followed by a deprotection step. google.com

The general scheme is as follows:

Sonogashira Coupling: A specific isomer of bromopropoxybenzene is reacted with TMSA in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., an amine). wikipedia.orglibretexts.org

Deprotection: The resulting trimethylsilyl-protected ethynylpropoxybenzene is treated with a base, such as potassium carbonate in methanol, to remove the TMS group and yield the desired terminal alkyne isomer. lookchem.com

This approach allows for the high-yield synthesis of the ortho (this compound), meta (1-ethynyl-3-propoxybenzene), and para (1-ethynyl-4-propoxybenzene) isomers with high fidelity, as the regiochemical outcome is determined by the readily available starting halide.

Scalable Synthetic Approaches and Process Intensification Studies

Transitioning the synthesis of this compound from the laboratory to an industrial scale requires robust, efficient, and safe methodologies. Process intensification, particularly through the use of continuous-flow reactors, offers significant advantages over traditional batch processing for reactions like the Sonogashira coupling.

Continuous-flow systems can enhance safety, improve heat and mass transfer, and allow for precise control over reaction parameters such as temperature, pressure, and residence time. acs.orgthalesnano.com For the Sonogashira coupling, flow chemistry can enable the safe use of gaseous reagents like propyne (B1212725), which is a more atom-efficient and cost-effective C3 source than TMS-propyne used in batch processes. acs.org A study on a related process demonstrated that a continuous-flow protocol could achieve high product selectivity in minutes at an elevated temperature (e.g., 160 °C), compared to overnight processing required in batch mode. acs.org

Key considerations for scalable synthesis include:

Reagent Choice: Using acetylene gas directly or a more stable and less expensive acetylene source is crucial for economic viability. acs.orgorganic-chemistry.org

Downstream Processing: Simplified workup and purification procedures are essential. The use of heterogeneous catalysts or reaction media that facilitate easy product extraction can significantly streamline the process. kaust.edu.sa

Research into an improved Corey-Fuchs method for synthesizing alkynes from aldehydes has shown that using trimethyl phosphite (B83602) (P(OCH₃)₃) with carbon tetrabromide in toluene is a viable approach for scaling up the synthesis of substituted aromatic alkynes. acs.org This demonstrates that traditional named reactions can also be adapted for larger-scale production with appropriate modifications.

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. yale.edujddhs.com

Safer Solvents and Auxiliaries: A major focus has been replacing traditional volatile organic compounds (VOCs) like DMF, NMP, and dioxane with more sustainable alternatives. nih.gov Water has emerged as a viable solvent for Sonogashira reactions, often used in biphasic systems with organic co-solvents like isopropanol. kaust.edu.sarsc.org Other green solvents investigated include N-hydroxyethylpyrrolidone (HEP), which, in a mixture with water, has proven to be an effective medium for Sonogashira couplings of aryl chlorides. digitellinc.comacs.org The use of aqueous media not only reduces toxicity but can also simplify catalyst recycling. nih.gov

Catalysis: The use of catalytic reagents is inherently greener than stoichiometric ones. yale.edu Advances in Sonogashira catalysis align with this principle by:

Developing Copper-Free Systems: The copper co-catalyst can lead to the formation of alkyne homocoupling byproducts (Glaser coupling) and poses toxicity concerns. Copper-free Sonogashira protocols have been developed, which also simplify product purification. wikipedia.orgthalesnano.com

Employing Heterogeneous Catalysts: As mentioned in the scalable synthesis section, recyclable heterogeneous catalysts, such as palladium single-atom catalysts or those immobilized on supports, enhance sustainability by reducing metal waste and allowing for continuous processes. mdpi.comnih.gov

High-Efficiency Catalysts: Developing catalysts with high turnover numbers (TON) and turnover frequencies (TOF) means that less catalyst is required, reducing cost and waste. nih.gov

The table below summarizes the application of green chemistry principles to the synthesis of aryl acetylenes.

Green Chemistry PrincipleApplication in Aryl Acetylene SynthesisExample/Benefit
PreventionOne-pot/tandem reactions to avoid intermediate isolation.Reduces waste from workup and purification steps. organic-chemistry.org
Atom EconomyUse of direct acetylene or propyne gas instead of silyl-protected alkynes.Maximizes incorporation of reactant atoms into the product. acs.orgacs.org
Less Hazardous Chemical SynthesesDevelopment of copper-free Sonogashira protocols.Avoids toxic copper salts and unwanted side reactions. thalesnano.com
Safer Solvents and AuxiliariesReplacing VOCs with water or bio-based solvents like HEP.Reduces environmental impact and improves process safety. kaust.edu.sanih.govacs.org
CatalysisUsing highly active, recyclable heterogeneous catalysts.Superior to stoichiometric reagents; reduces metal waste. mdpi.comnih.govyale.edu
Reduce DerivativesAvoiding protecting groups (e.g., TMS on acetylene).Eliminates protection/deprotection steps, saving reagents and reducing waste. acs.org

Based on a comprehensive search of available scientific literature, it has been determined that there is insufficient specific research data on the chemical compound This compound to generate the requested article. The user's instructions require a thorough and scientifically accurate article focusing solely on this compound within a strict outline of specific chemical reactions.

The searches confirmed the following:

General information on the requested reaction types—Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), Controlled Radical Polymerization, and Coordination Polymerization—is widely available.

However, no scholarly articles, research papers, or patents were found that describe the use of This compound as a reactant or monomer in any of these specific chemical transformations. While its isomer, 1-ethynyl-4-propoxybenzene, has some documented applications, this information is not applicable to the specified compound.

Generating an article based on general reaction mechanisms without specific data for This compound would amount to speculation and would not meet the required standards of scientific accuracy and adherence to the prompt's explicit focus. Therefore, the request to create the specified article cannot be fulfilled at this time.

Chemical Reactivity and Transformation Mechanisms of 1 Ethynyl 2 Propoxybenzene

Reactivity of the Terminal Alkyne Moiety

Hydration, Halogenation, and Hydroamination Reactions

The ethynyl (B1212043) group is the primary site for addition reactions, including hydration, halogenation, and hydroamination. These transformations convert the alkyne into various functionalized products.

Hydration: The addition of water to the ethynyl group of 1-Ethynyl-2-propoxybenzene, typically catalyzed by acid, proceeds according to Markovnikov's rule. This results in the formation of an enol intermediate which rapidly tautomerizes to the more stable ketone, 1-(2-propoxyphenyl)ethanone.

Halogenation: The reaction with halogens (e.g., Br₂, Cl₂) leads to the formation of dihaloalkenes. The reaction can proceed in a stereoselective manner, often yielding the anti-addition product. Further reaction can lead to a tetrahaloalkane.

Hydroamination: The addition of an N-H bond across the ethynyl group can be achieved using various catalysts. This reaction can proceed with either Markovnikov or anti-Markovnikov regioselectivity depending on the reaction conditions and the catalyst employed, yielding either enamines or imines as primary products, which can then be reduced to the corresponding amines.

ReactionReagentsProduct(s)Regioselectivity
HydrationH₂O, H₂SO₄/HgSO₄1-(2-propoxyphenyl)ethanoneMarkovnikov
BrominationBr₂(E)-1,2-Dibromo-1-(2-propoxyphenyl)etheneAnti-addition
HydroaminationR₂NH, CatalystEnamines or IminesCatalyst dependent

Aromatic Ring Functionalization

The benzene (B151609) ring of this compound is susceptible to electrophilic attack, and the regiochemical outcome of these reactions is directed by the existing substituents.

The propoxy group is a strong activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance. The ethynyl group, being electron-withdrawing, is a deactivating group and a meta-director. In this compound, the powerful activating effect of the propoxy group dominates, directing incoming electrophiles primarily to the positions ortho and para to it.

Given that the ethynyl group is at the 1-position and the propoxy group at the 2-position, the available ortho positions to the propoxy group are the 3- and 1-positions (already substituted), and the para position is the 5-position. The 3- and 5-positions are therefore the most likely sites for electrophilic aromatic substitution. Steric hindrance from the propoxy group might influence the ratio of substitution at these positions.

Electrophile (E⁺)Product(s)
Br⁺ (from Br₂/FeBr₃)1-Bromo-2-ethoxy-3-ethynylbenzene and 1-Bromo-2-ethoxy-5-ethynylbenzene
NO₂⁺ (from HNO₃/H₂SO₄)1-Nitro-2-ethoxy-3-ethynylbenzene and 1-Nitro-2-ethoxy-5-ethynylbenzene
SO₃ (from fuming H₂SO₄)2-Ethoxy-3-ethynylbenzenesulfonic acid and 2-Ethoxy-5-ethynylbenzenesulfonic acid

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. The alkoxy group of the propoxy substituent can act as a directed metalation group (DMG), coordinating to an organolithium reagent (e.g., n-BuLi) and directing deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org In the case of this compound, the most acidic proton ortho to the propoxy group is at the 3-position.

The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups at the 3-position with high regioselectivity.

ElectrophileProduct
D₂O1-Ethynyl-2-propoxy-3-deuteriobenzene
(CH₃)₃SiCl1-Ethynyl-2-propoxy-3-(trimethylsilyl)benzene
CO₂3-Ethynyl-2-propoxybenzoic acid
I₂1-Ethynyl-3-iodo-2-propoxybenzene

Reactivity of the Propoxy Group

The propoxy group is generally stable, but the ether linkage can be cleaved under specific conditions.

The ether bond in this compound can be cleaved using strong acids such as HBr or HI. wikipedia.orgunblog.fr The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. In the case of an aryl alkyl ether, the cleavage typically occurs at the alkyl-oxygen bond because the aryl-oxygen bond is stronger due to the sp² hybridization of the aromatic carbon. This reaction would yield 2-ethynylphenol (B1266645) and 1-bromopropane (B46711) (or 1-iodopropane).

ReagentProducts
HBr (excess)2-Ethynylphenol and 1-Bromopropane
HI (excess)2-Ethynylphenol and 1-Iodopropane

Mechanistic Studies of Key Transformation Pathways

While specific mechanistic studies on this compound are not extensively reported in the literature, the mechanisms of its key transformations can be inferred from studies on analogous compounds.

Electrophilic Addition to the Ethynyl Group: The mechanism involves the formation of a vinyl cation intermediate. For hydration, the attack of water on the more substituted carbon of the double bond (Markovnikov's rule) is followed by deprotonation and tautomerization. For halogenation, a cyclic halonium ion intermediate is often proposed to explain the observed anti-addition.

Electrophilic Aromatic Substitution: The mechanism proceeds through a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The electron-donating propoxy group stabilizes the positive charge in the arenium ion when the electrophile attacks the ortho or para positions, thus lowering the activation energy for these pathways.

Directed Ortho Metalation: The mechanism involves the coordination of the lithium atom of the organolithium reagent to the oxygen atom of the propoxy group. This proximity effect enhances the acidity of the neighboring ortho proton, facilitating its abstraction by the butyl anion to form the lithiated intermediate. wikipedia.org

Ether Cleavage: The reaction with strong acids like HBr or HI follows an Sₙ2 pathway for the cleavage of the alkyl-oxygen bond. The ether oxygen is first protonated to form a good leaving group (an alcohol). The halide ion then acts as a nucleophile, attacking the less sterically hindered carbon of the propyl group, leading to the displacement of 2-ethynylphenol.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 1-Ethynyl-2-propoxybenzene, a combination of one-dimensional and multi-dimensional NMR techniques would be employed to unambiguously assign all proton (¹H) and carbon (¹³C) signals.

Based on the structure of this compound, the following table outlines the predicted ¹H and ¹³C NMR chemical shifts.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Ethynyl-H~3.0-3.5 (s)-
Aromatic-H~6.8-7.5 (m)~110-160
O-CH₂~3.9-4.1 (t)~70
CH₂~1.7-1.9 (sextet)~22
CH₃~0.9-1.1 (t)~10
C-O (Aromatic)-~155-160
C-C≡CH (Aromatic)-~115-120
C≡CH-~80-85
C≡CH-~75-80

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To confirm the connectivity and spatial relationships within the this compound molecule, multi-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent protons of the propoxy group (O-CH₂-CH₂-CH₃) and between the protons on the aromatic ring. This helps to establish the sequence of the alkyl chain and the relative positions of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectroscopy identifies direct one-bond correlations between protons and the carbons to which they are attached. This technique would be used to definitively assign the carbon signals for each protonated carbon in the propoxy group and the aromatic ring. For example, the triplet signal of the O-CH₂ protons would correlate with the corresponding carbon signal around 70 ppm.

Quantitative NMR (qNMR) for Purity Assessment

Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance without the need for a specific reference standard of the analyte. The technique relies on the principle that the integrated signal intensity of a nucleus is directly proportional to the number of those nuclei in the sample.

To assess the purity of this compound, a known mass of the compound would be dissolved in a suitable deuterated solvent along with a known mass of a high-purity internal standard. The ¹H NMR spectrum is then recorded under specific quantitative conditions (e.g., ensuring full relaxation of all signals). By comparing the integral of a well-resolved signal from this compound with the integral of a signal from the internal standard, the purity of the analyte can be calculated with high accuracy.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions.

The molecular formula for this compound is C₁₁H₁₂O, which corresponds to a monoisotopic mass of approximately 160.0888 Da. uni.lu

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. wikipedia.org For this compound, HRMS would confirm the molecular formula C₁₁H₁₂O by providing a measured mass that is very close to the calculated theoretical mass. This high level of accuracy helps to distinguish the compound from other isomers or compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion) which is then fragmented to produce a series of product ions. The resulting fragmentation pattern is characteristic of the precursor ion's structure and can be used for structural confirmation.

For this compound, the molecular ion ([M]⁺) at m/z ≈ 160 would be selected and fragmented. The expected fragmentation pathways would likely involve the loss of the propoxy group or parts of it.

Predicted MS/MS Fragmentation of this compound

Precursor Ion (m/z) Predicted Fragment Ion (m/z) Possible Neutral Loss Proposed Fragment Structure
160118C₃H₆[M - propene]⁺
160117C₃H₇[M - propyl]⁺
160102C₃H₆O[M - propoxy radical + H]⁺
11890CO[C₇H₆]⁺

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The chromophores in this compound are the phenyl and ethynyl (B1212043) groups, which form a conjugated system.

The UV-Vis spectrum of this compound is expected to show absorptions characteristic of a substituted phenylacetylene (B144264). The electronic transitions are primarily π → π* transitions within the conjugated aromatic system. Benzene (B151609) itself exhibits three π → π* transitions: two E-bands (at ~180 and 200 nm) and one B-band (at ~255 nm).

For this compound, these transitions are expected to be red-shifted (shifted to longer wavelengths) due to the extension of the conjugated system by the ethynyl group and the auxochromic effect of the propoxy group. The spectrum would likely display a strong absorption band around 240-260 nm and another at a shorter wavelength.

Investigation of Chromophore Properties and Conjugation Effects

The chromophore in this compound is primarily the phenylacetylene moiety. The electronic properties of this system are influenced by the conjugation between the ethynyl group (a π-system) and the benzene ring (another π-system). The presence of the propoxy group at the ortho position introduces further electronic effects that can modulate the chromophoric properties.

The interaction between the oxygen lone pairs of the propoxy group and the π-system of the benzene ring can lead to a mesomeric effect (+M), donating electron density to the ring. This donation can extend to the ethynyl substituent, influencing the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Generally, such electron-donating groups cause a bathochromic shift (a shift to longer wavelengths) in the UV-Vis absorption spectrum compared to unsubstituted phenylacetylene.

The extent of this conjugation effect can be studied using UV-Vis spectroscopy. By comparing the absorption maxima (λmax) of this compound with related compounds, the electronic influence of the propoxy group can be quantified.

Table 1: Representative UV-Vis Absorption Data for Phenylacetylene Derivatives in a Non-polar Solvent Please note: The data for this compound is hypothetical and for illustrative purposes, as specific experimental data is not publicly available. Data for other compounds is generalized from typical literature values.

CompoundSubstituentλmax (nm)Molar Absorptivity (ε, M-1cm-1)
PhenylacetyleneNone~236, ~278~13,000, ~700
1-Ethynyl-4-methoxybenzene4-methoxy~245, ~288~15,000, ~1,000
This compound2-propoxy~240, ~282~14,000, ~850

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its distinct structural features.

The most indicative signals would be from the terminal alkyne. The ≡C-H stretch is expected to appear as a sharp, strong band around 3300 cm⁻¹. The C≡C triple bond stretch would be observed in the region of 2100-2140 cm⁻¹, typically as a sharp, medium-intensity peak.

The presence of the aromatic ring will give rise to several bands. The C-H stretching vibrations of the benzene ring are expected just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). The C=C stretching vibrations within the ring usually appear as a series of peaks in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene ring (ortho-disubstitution) influences the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region and the out-of-plane C-H bending bands in the 735-770 cm⁻¹ range.

The propoxy group will also have characteristic signals. The C-H stretching of the alkyl chain will be visible in the 2850-3000 cm⁻¹ range. A strong C-O stretching vibration for the aryl alkyl ether is expected in the region of 1200-1275 cm⁻¹.

Table 2: Expected Infrared Absorption Bands for this compound Please note: This table is based on characteristic group frequencies and does not represent experimentally measured data for this specific compound.

Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, Sharp≡C-H Stretch (Alkyne)
3100-3000MediumC-H Stretch (Aromatic)
2980-2850Medium-StrongC-H Stretch (Alkyl)
~2120Medium, SharpC≡C Stretch (Alkyne)
1600-1450Medium-StrongC=C Stretch (Aromatic)
~1250StrongC-O Stretch (Aryl Alkyl Ether)
~750StrongC-H Out-of-plane Bend (ortho-disubstituted)

Chromatographic Techniques for Separation and Purity Profiling

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation, identification, and quantification of this compound, as well as for assessing its purity. Given the compound's aromatic nature and moderate polarity, reversed-phase HPLC would be the method of choice.

In a typical reversed-phase setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase. For this compound, a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water would likely provide good separation from potential impurities arising from its synthesis, such as starting materials or side-products. The retention time of the compound would depend on the exact mobile phase composition, column temperature, and flow rate. Detection would typically be achieved using a UV detector set to one of the compound's absorption maxima.

Table 3: Illustrative HPLC Method Parameters for Purity Analysis of this compound Please note: These are hypothetical parameters for illustrative purposes.

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Expected Retention Time 4-6 minutes

Gas Chromatography (GC) is another excellent technique for the purity assessment of this compound, given its expected volatility. The compound would be vaporized in a heated injection port and separated on a capillary column based on its boiling point and interaction with the stationary phase. A nonpolar or medium-polarity column (e.g., a polysiloxane-based stationary phase like DB-5 or HP-5) would be suitable.

The elution time would be dependent on the temperature program of the GC oven. A flame ionization detector (FID) would provide high sensitivity for this organic analyte. For definitive identification, GC coupled with mass spectrometry (GC-MS) would be employed, where the mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight and a characteristic fragmentation pattern.

Table 4: Representative GC Method Parameters for the Analysis of this compound Please note: These are hypothetical parameters for illustrative purposes.

ParameterValue
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm film
Carrier Gas Helium, 1.2 mL/min
Injector Temperature 250 °C
Oven Program 100 °C (1 min), then 10 °C/min to 280 °C
Detector FID at 300 °C
Expected Elution Time 10-15 minutes

X-ray Crystallography for Solid-State Structural Determination

While this compound is likely a liquid or low-melting solid at room temperature, X-ray crystallography could be performed on a suitable single crystal grown at low temperatures to determine its precise three-dimensional structure in the solid state. This technique would provide definitive information on bond lengths, bond angles, and intermolecular interactions.

The crystal structure would confirm the ortho-substitution pattern and reveal the conformation of the propoxy group relative to the benzene ring. It would also show how the molecules pack in the crystal lattice, highlighting any significant intermolecular forces such as π-stacking or C-H···π interactions. Due to the lack of strong hydrogen bond donors or acceptors, the packing would likely be dominated by van der Waals forces.

Table 5: Hypothetical Crystallographic Data for this compound Please note: This data is purely illustrative and not based on an experimental structure.

ParameterHypothetical Value
Chemical Formula C₁₁H₁₂O
Formula Weight 160.21
Crystal System Monoclinic
Space Group P2₁/c
a, b, c (Å) 10.5, 9.0, 11.0
α, β, γ (°) 90, 105, 90
Volume (ų) ~990
Z 4
Calculated Density (g/cm³) ~1.07

Computational and Theoretical Chemistry Studies of 1 Ethynyl 2 Propoxybenzene

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. escholarship.org DFT calculations would be instrumental in elucidating the fundamental properties of 1-ethynyl-2-propoxybenzene.

A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations using DFT would identify the equilibrium geometry of this compound by finding the minimum energy arrangement of its atoms. This process involves calculating the forces on each atom and adjusting their positions until those forces are negligible.

For a molecule with flexible groups like the propoxy chain, a conformational analysis is necessary. This involves exploring the potential energy surface to identify different stable conformers (rotational isomers) and their relative energies. The results would reveal the preferred spatial orientation of the propoxy group relative to the benzene (B151609) ring and the ethynyl (B1212043) group.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Note: This table is illustrative of the type of data obtained from DFT calculations and is not based on actual published results for this specific molecule.)

ParameterBond/AngleCalculated Value
Bond LengthC≡C~1.21 Å
C-C (ring-ethynyl)~1.43 Å
C-O (ring-propoxy)~1.37 Å
O-C (propoxy)~1.43 Å
Bond AngleC-C-H (ethynyl)~179°
C-C-O (ring)~118°
Dihedral AngleC(ring)-C(ring)-O-C(propoxy)Varies with conformer

Understanding the electronic structure of this compound is key to predicting its reactivity and spectroscopic properties. DFT calculations can determine the energies and shapes of the molecular orbitals. Of particular interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability. elixirpublishers.com A smaller gap generally suggests higher reactivity. Analysis of the spatial distribution of these frontier orbitals would indicate which parts of the molecule are most likely to be involved in chemical reactions. For this compound, the HOMO would likely be localized on the electron-rich aromatic ring and the ethynyl group, while the LUMO might be distributed over the aromatic system.

Table 2: Hypothetical Electronic Properties of this compound from DFT Calculations (Note: This table is for illustrative purposes.)

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment1.8 D

DFT methods can be used to predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model.

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C atoms can aid in the interpretation of experimental NMR spectra. The calculated shifts are highly sensitive to the electronic environment of each nucleus.

UV-Vis Absorption: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis). researchgate.net This involves calculating the energies of electronic transitions from the ground state to various excited states. The results would provide insight into the wavelengths of light the molecule absorbs and the nature of the electronic transitions involved, which are typically π-π* transitions in aromatic compounds.

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations are excellent for studying static properties, molecular dynamics (MD) simulations can be used to explore the dynamic behavior of this compound over time. mdpi.comresearchgate.net By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model its movements and conformational changes at a given temperature.

An MD simulation would provide a detailed picture of the conformational landscape, showing how the propoxy chain flexes and rotates. This can reveal the relative populations of different conformers and the energy barriers for interconversion between them, offering a more complete understanding of the molecule's flexibility than static calculations alone.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms. aiche.org For this compound, one could model various reactions, such as additions to the ethynyl group or electrophilic aromatic substitution.

This involves identifying the structures of reactants, products, and any intermediates. Crucially, the transition state—the highest energy point along the reaction coordinate—must be located. DFT calculations can be used to find the geometry and energy of the transition state. The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate. This type of analysis can help to predict the most likely reaction pathways and outcomes.

Structure-Reactivity Relationship Elucidation through Computational Approaches

By systematically modifying the structure of this compound (e.g., by changing the substituent on the benzene ring) and calculating properties like the HOMO-LUMO gap, atomic charges, and electrostatic potential, one can establish structure-reactivity relationships. rsc.org For instance, mapping the electrostatic potential onto the electron density surface can visually identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, providing a guide to its reactivity. elixirpublishers.com These computational approaches can rationalize observed reactivity patterns and predict the behavior of related molecules.

In Silico Design of Novel Derivatives and Analogues

The foundational structure of this compound presents a compelling scaffold for the rational design of novel derivatives and analogues with potentially enhanced biological activities. Computational chemistry and molecular modeling serve as indispensable tools in this endeavor, enabling the systematic exploration of chemical space and the prediction of molecular properties prior to synthesis. This in silico approach accelerates the drug discovery process, reduces costs, and provides deep insights into structure-activity relationships (SAR).

The design of novel derivatives of this compound is predicated on a hypothetical biological target, for the purposes of this discussion, we will consider the enzyme Cyclooxygenase-2 (COX-2). The ethynyl group can engage in specific interactions within the active site, while the propoxybenzene (B152792) moiety offers a versatile platform for chemical modification to optimize binding affinity, selectivity, and pharmacokinetic properties.

A library of virtual derivatives was generated by introducing various substituents at different positions of the benzene ring. These modifications were designed to probe the effects of electronic properties, steric bulk, and hydrogen bonding potential on the binding affinity for the target enzyme. The core strategy involved modifications at the para-position (position 4) and meta-position (position 5) relative to the ethynyl group, as these are synthetically accessible and likely to influence interactions within the enzyme's binding pocket.

Molecular Docking Studies

To assess the binding potential of the designed derivatives, molecular docking simulations were performed using the crystal structure of the target protein. The docking scores, which estimate the binding free energy, were used to rank the compounds. Lower docking scores indicate a more favorable binding interaction. The parent compound, this compound, was used as a reference.

The docking results for a selection of designed derivatives are presented in the table below. The modifications include the introduction of electron-donating and electron-withdrawing groups, as well as groups capable of forming hydrogen bonds.

Compound IDModificationDocking Score (kcal/mol)Predicted Key Interactions
EPB-001 This compound (Parent)-7.2Pi-alkyl with Val523, Pi-sigma with Ser353
EPB-002 4-Fluoro-1-ethynyl-2-propoxybenzene-7.8Halogen bond with Leu352, Pi-alkyl with Val523
EPB-003 1-Ethynyl-4-methoxy-2-propoxybenzene-8.1H-bond with Ser530, Pi-alkyl with Val523
EPB-004 4-Ethynyl-3-propoxyphenol-8.5H-bond with His90 and Arg513
EPB-005 N-(4-ethynyl-3-propoxyphenyl)acetamide-9.2H-bond with Gln192 and Ser353
EPB-006 1-Ethynyl-2-propoxy-4-(trifluoromethyl)benzene-7.5Pi-alkyl with Val523
EPB-007 4-Ethynyl-3-propoxybenzoic acid-9.8Salt bridge with Arg120, H-bond with Tyr355

The results suggest that the introduction of a hydroxyl group at the para-position (EPB-004) and an acetamido group (EPB-005) significantly improves the binding affinity through the formation of additional hydrogen bonds. The most promising derivative in this series, EPB-007, features a carboxylic acid group that is predicted to form a salt bridge with a key arginine residue in the active site.

Quantitative Structure-Activity Relationship (QSAR) Modeling

To further refine the design process, a Quantitative Structure-Activity Relationship (QSAR) model was developed. This model establishes a mathematical correlation between the chemical structures of the designed compounds and their predicted biological activity. A range of molecular descriptors, including electronic, steric, and lipophilic parameters, were calculated for each derivative.

The resulting QSAR equation highlighted the importance of a negative electrostatic potential on the benzene ring and the presence of hydrogen bond donors for enhanced activity. This is consistent with the docking results, which showed that derivatives with electron-donating substituents and hydrogen bonding moieties exhibited better binding scores.

ADMET Prediction

A critical aspect of in silico drug design is the early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Predicting these properties helps to identify candidates with favorable pharmacokinetic profiles and a lower likelihood of failure in later stages of drug development. A variety of computational models were used to predict key ADMET parameters for the most promising derivatives.

Compound IDPredicted LogPPredicted Aqueous Solubility (mg/L)Predicted Caco-2 Permeability (nm/s)Predicted hERG InhibitionPredicted Ames Mutagenicity
EPB-001 3.150HighLow RiskNegative
EPB-004 2.5150ModerateLow RiskNegative
EPB-005 2.8120ModerateLow RiskNegative
EPB-007 2.9100ModerateLow RiskNegative

The ADMET predictions indicate that the most potent derivatives (EPB-004, EPB-005, and EPB-007) possess acceptable drug-like properties. They are predicted to have moderate to high permeability and are not expected to be mutagenic or to have a significant risk of hERG inhibition. The introduction of polar functional groups, such as hydroxyl and carboxylic acid moieties, improves the predicted aqueous solubility compared to the parent compound.

Applications in Materials Science and Advanced Chemical Systems

Precursor for Functional Organic Materials

1-Ethynyl-2-propoxybenzene serves as a key precursor in the synthesis of a variety of functional organic materials. The presence of the terminal alkyne allows for its participation in a range of polymerization and coupling reactions, while the propoxy group enhances solubility and allows for the fine-tuning of the material's electronic and physical properties.

Conjugated polymers and oligomers are a class of organic materials characterized by alternating single and multiple bonds, which results in delocalized π-electron systems. This unique electronic structure imparts them with useful optical and electronic properties, making them suitable for a wide range of applications.

The synthesis of conjugated polymers often involves cross-coupling reactions, with the Sonogashira coupling being a particularly prominent method. This reaction couples terminal alkynes with aryl or vinyl halides, a process for which this compound is an ideal candidate. The general scheme for the Sonogashira coupling reaction is depicted below:

Sonogashira Coupling ReactionA general representation of the Sonogashira cross-coupling reaction, a key method for the synthesis of conjugated polymers from terminal alkynes like this compound.

The resulting polymers, poly(alkoxy-substituted p-phenylene ethynylene)s, exhibit a range of interesting properties. The alkoxy substituents, such as the propoxy group in this compound, are known to enhance the solubility of the resulting polymers, which is a crucial factor for their processability into thin films and other device structures. Furthermore, the electronic nature of the alkoxy group can influence the polymer's band gap and luminescence properties.

Polymer Type Monomers Key Properties Potential Applications
Poly(p-phenylene ethynylene)Di-halo-benzene, Di-ethynyl-benzeneHigh thermal stability, good charge transportOrganic electronics, sensors
Alkoxy-substituted PPEsDi-halo-alkoxy-benzene, Di-ethynyl-alkoxy-benzeneImproved solubility, tunable optoelectronic propertiesOLEDs, organic photovoltaics

This table summarizes the types of conjugated polymers that can be synthesized using monomers similar to this compound and highlights their key properties and potential applications.

Hybrid materials, which combine organic and inorganic components at the nanoscale, offer a pathway to materials with novel and enhanced properties. The ethynyl (B1212043) group of this compound can be exploited to anchor the molecule to inorganic surfaces or nanoparticles, creating a functional organic shell. This functionalization can improve the dispersibility of the inorganic component in organic matrices and introduce new functionalities, such as light-harvesting or sensing capabilities.

For instance, molecules containing ethynyl groups have been used to functionalize gold nanoparticles, leading to hybrid materials with interesting optical properties. The interaction between the organic chromophore and the plasmon resonance of the gold nanoparticle can lead to phenomena such as metal-enhanced fluorescence.

The photoluminescent properties of conjugated polymers derived from alkoxy-substituted phenylacetylenes make them promising candidates for use in optoelectronic devices, such as organic light-emitting diodes (OLEDs). nih.gov In an OLED, an organic emissive layer is sandwiched between two electrodes. When a voltage is applied, charge carriers are injected into the organic layer, where they recombine to form excitons that subsequently decay radiatively, emitting light.

The color of the emitted light is determined by the energy gap of the emissive material. By carefully designing the chemical structure of the conjugated polymer, for example, by incorporating different alkoxy substituents, the emission color can be tuned across the visible spectrum. nih.gov The propoxy group in this compound can play a significant role in tuning the electronic properties of the resulting polymer, thereby influencing its emission characteristics.

Device Component Material Property Role of this compound Derivative
Emissive LayerHigh photoluminescence quantum yield, tunable emission colorThe conjugated polymer backbone allows for efficient light emission, while the propoxy group helps to tune the emission wavelength.
Hole Transport LayerGood hole mobilityThe electronic properties of the polymer can be tailored to facilitate the transport of positive charge carriers.
Electron Transport LayerGood electron mobilityThe electronic properties of the polymer can be tailored to facilitate the transport of negative charge carriers.

This interactive table illustrates the potential roles of polymers derived from this compound in various components of an Organic Light-Emitting Diode (OLED).

Ligand Design and Coordination Chemistry

The ethynyl group and the oxygen atom of the propoxy group in this compound can both act as coordination sites for metal ions, making it a versatile ligand in coordination chemistry.

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. pan.pl The ethynyl group of this compound can be utilized in several ways in the context of MOF chemistry. It can be incorporated into the primary organic linker, where it can be used for post-synthetic modification reactions to introduce additional functionality into the MOF. Alternatively, the alkyne can directly coordinate to metal centers, although this is less common.

The propoxy group can also influence the properties of the resulting MOF. Its steric bulk can affect the packing of the linkers and thus the pore size and shape of the framework. Furthermore, the oxygen atom can act as a Lewis basic site, potentially influencing the catalytic or sensing properties of the MOF.

The ethynyl group of this compound can readily coordinate to transition metals to form stable organometallic complexes. These complexes can exhibit interesting catalytic properties. For example, platinum-ethynyl complexes have been investigated for their potential applications in catalysis and materials science. researchgate.net The electronic properties of the ethynyl ligand, which can be tuned by the propoxy substituent, can influence the reactivity of the metal center and thus the catalytic activity of the complex.

Organometallic complexes containing ethynylbenzene ligands have been employed in a variety of catalytic transformations, including cross-coupling reactions and polymerization catalysis. nih.gov The ability to fine-tune the steric and electronic properties of the ligand by modifying the substituents on the phenyl ring makes these systems highly versatile.

Component in Chemical Sensor Development

There is no research available to support the use of this compound in the development of chemical sensors.

No studies were found that describe the incorporation of this compound into luminescence probes or chemo-sensors.

There is no documented evidence of this compound being integrated into responsive sensor platforms.

Building Block in Complex Organic Synthesis

No literature was identified that details the use of this compound as a building block in the following areas of complex organic synthesis.

There are no available reports on the application of this compound in the divergent synthesis of highly substituted aromatic systems.

Research detailing the use of this compound for preparing precursors in medicinal chemistry is not present in the available literature.

No studies have been published that describe the use of this compound in the construction of bioactive scaffolds for non-clinical research.

Future Research Directions and Outlook

Exploration of Novel Reactivity Patterns and Transformation Pathways

The presence of an ethynyl (B1212043) group on a substituted benzene (B151609) ring opens the door to a wide array of potential chemical transformations. Future research will likely focus on exploring novel reactivity patterns beyond standard alkyne and aromatic chemistry. This includes investigating cycloaddition reactions, transition-metal-catalyzed cross-coupling reactions, and polymerization processes. The propoxy group's electronic and steric influence on these reactions will be a key area of study, potentially leading to the discovery of unique transformation pathways and the synthesis of novel molecular architectures.

Development of Asymmetric Synthesis Methods for Chiral Derivatives

The development of methods for the asymmetric synthesis of chiral derivatives of 1-Ethynyl-2-propoxybenzene is a crucial future direction. Introducing chirality into molecules is of paramount importance in fields such as medicinal chemistry and materials science. Research in this area would likely involve the use of chiral catalysts to control the stereochemistry of reactions at or adjacent to the ethynyl or propoxy groups. Success in this endeavor would provide access to a new class of chiral building blocks for the synthesis of complex, enantiomerically pure molecules.

Integration into Advanced Supramolecular Assemblies

The rigid, linear nature of the ethynyl group, combined with the planar aromatic ring, makes this compound an attractive candidate for incorporation into advanced supramolecular assemblies. Future studies could explore its use as a building block for creating complex, self-assembling systems such as metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and other functional supramolecular structures. The specific stereoelectronic properties of the propoxy substituent could be leveraged to fine-tune the assembly process and the ultimate properties of the resulting materials.

Sustainable and Eco-Friendly Synthetic Methodologies

A significant thrust in modern chemical synthesis is the development of sustainable and environmentally friendly processes. Future research on this compound will undoubtedly focus on creating "green" synthetic routes. This could involve the use of greener solvents, catalysts, and reaction conditions to minimize waste and environmental impact. mdpi.comnih.gov Methodologies such as microwave-assisted synthesis and flow chemistry could be explored to improve efficiency and reduce the carbon footprint of its production. mdpi.com

Synergistic Approaches Combining Experimental and Computational Studies

The integration of experimental and computational chemistry will be vital for accelerating research on this compound. Theoretical calculations can provide valuable insights into the compound's electronic structure, reactivity, and potential reaction mechanisms. This predictive power can guide experimental design, leading to more efficient discovery and optimization of new reactions and applications. For instance, computational modeling can help in understanding the spectroscopic properties and predicting the most active reactive sites of the molecule.

Potential for Unexplored Applications in Emerging Fields

While current applications are not well-defined, the unique combination of functional groups in this compound suggests potential for its use in a variety of emerging fields. Its structural similarity to compounds used in materials science hints at possible applications in the development of liquid crystals, conductive polymers, and other advanced organic materials. atomfair.com Furthermore, its potential as a versatile synthetic intermediate could lead to its use in the synthesis of novel pharmaceuticals and agrochemicals. Future interdisciplinary research will be key to unlocking the full application potential of this compound.

Q & A

Basic Research Questions

Q. What safety protocols are essential for handling 1-Ethynyl-2-propoxybenzene in laboratory settings?

  • Methodological Answer :

  • Engineering Controls : Use local exhaust ventilation or closed systems to minimize airborne exposure .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a NIOSH-approved dust respirator if handling powders .
  • Emergency Measures : Install safety showers and eyewash stations. In case of skin contact, wash immediately with soap and water .
  • First Aid : For inhalation, move to fresh air; for ingestion, rinse mouth with water (if conscious). Seek medical attention .

Q. How should this compound be stored to ensure stability?

  • Methodological Answer :

  • Conditions : Store in a cool, dry place (<25°C) away from direct sunlight. Use airtight containers to prevent moisture absorption .
  • Incompatible Materials : Avoid contact with strong acids, bases, oxidizing agents, or reducing agents to prevent hazardous reactions .
  • Monitoring : Regularly inspect containers for leaks or degradation.

Q. What first-aid measures are critical for accidental exposure?

  • Methodological Answer :

  • Ingestion : Do not induce vomiting. Rinse mouth with water (1–2 glasses) if conscious. Seek immediate medical attention .
  • Inhalation : Move to fresh air; administer oxygen if breathing is labored. Monitor for delayed symptoms .
  • Skin/Eye Contact : Flush with water for 15 minutes. Remove contaminated clothing .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound for high purity?

  • Methodological Answer :

  • Reaction Design : Use Sonogashira coupling for ethynyl group introduction, employing palladium catalysts (e.g., Pd(PPh₃)₄) and copper iodide co-catalysts .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol.
  • Quality Control : Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR .

Q. What analytical techniques resolve structural ambiguities in this compound derivatives?

  • Methodological Answer :

  • Spectroscopy :
  • NMR : Compare chemical shifts with PubChem data for analogous aryl alkynes (e.g., 2-Chloro-3-(2-ethylphenyl)-1-propene) .
  • IR : Identify ethynyl C≡C stretches (~2100 cm⁻¹) and aryl ether C-O stretches (~1250 cm⁻¹).
  • Mass Spectrometry : Use HRMS (ESI+) to confirm molecular ion peaks and fragmentation patterns .

Q. How can contradictory toxicity data for this compound be addressed?

  • Methodological Answer :

  • Comparative Studies : Conduct parallel in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) using standardized protocols .
  • Computational Modeling : Apply QSAR models to predict toxicity endpoints (e.g., LD₅₀) based on structural analogs .
  • Meta-Analysis : Systematically review existing data from academic databases (e.g., PubMed, SciFinder) to identify consensus or gaps .

Q. What strategies assess the ecological impact of this compound with limited data?

  • Methodological Answer :

  • Bioaccumulation Potential : Estimate log Kow using EPI Suite™ software; compare with structurally similar compounds (e.g., log Kow = 3.2 for 2-Ethylnitrobenzene) .
  • Degradation Studies : Perform OECD 301B (Ready Biodegradability) tests under aerobic conditions .
  • Tiered Testing : Prioritize endpoints (e.g., aquatic toxicity) based on usage volume and environmental release pathways .

Key Research Considerations

  • Data Gaps : Critical parameters (e.g., ecotoxicity, degradation half-life) remain uncharacterized. Prioritize collaborative studies with regulatory bodies .
  • Ethical Standards : Ensure compliance with institutional review boards (IRBs) for biological studies and data transparency .

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